1-(Bromomethyl)-2-methylcyclopropane
Overview
Description
1-(Bromomethyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopropane can be synthesized through the bromination of 2-methylcyclopropane. One common method involves the reaction of 2-methylcyclopropane with bromine in the presence of a radical initiator or under UV light to facilitate the formation of the bromomethyl group . Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens, to form dihalogenated products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Bases: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Bromine, chlorine.
Major Products Formed:
- Substituted cyclopropane derivatives.
- Alkenes.
- Dihalogenated cyclopropane derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicine: Research into the pharmacological properties of cyclopropane derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methylcyclopropane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but lacks the methyl group on the cyclopropane ring.
2-Bromomethyl-2-methylpropane: Contains a similar bromomethyl group but with a different carbon skeleton.
1-Bromo-2-methylpropane: Another brominated compound with a different arrangement of the carbon atoms.
Uniqueness: 1-(Bromomethyl)-2-methylcyclopropane is unique due to the combination of the cyclopropane ring and the bromomethyl group, which imparts distinct reactivity and properties compared to other brominated compounds .
Properties
IUPAC Name |
1-(bromomethyl)-2-methylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUXLDFDIJSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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